molecular formula C15H9BrF3N3O5 B5118527 N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide

N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide

Cat. No.: B5118527
M. Wt: 448.15 g/mol
InChI Key: YBUCSIZRWWXJFL-UHFFFAOYSA-N
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Description

N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide typically involves multiple steps. One common method includes the nitration of a suitable aromatic precursor, followed by bromination and the introduction of the trifluoromethyl group. The final step involves the formation of the benzamide structure through an amide coupling reaction. Specific reaction conditions, such as the use of strong acids for nitration and the presence of catalysts for amide formation, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide exerts its effects involves interactions with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The nitro groups may also play a role in redox reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-(trifluoromethyl)aniline
  • 5-bromo-2-(trifluoromethyl)pyridine
  • N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride

Uniqueness

N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide is unique due to the combination of bromine, trifluoromethyl, and nitro groups within a single molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrF3N3O5/c1-7-12(21(24)25)4-8(5-13(7)22(26)27)14(23)20-11-6-9(15(17,18)19)2-3-10(11)16/h2-6H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUCSIZRWWXJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrF3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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